molecular formula C9H8BrNS B13118430 7-Bromo-2-ethylbenzo[d]thiazole

7-Bromo-2-ethylbenzo[d]thiazole

Cat. No.: B13118430
M. Wt: 242.14 g/mol
InChI Key: ACARDGDWICPTSG-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylbenzo[d]thiazole is a valuable chemical intermediate in organic synthesis and pharmaceutical research. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . The bromine atom at the 7-position offers a reactive site for further functionalization via cross-coupling reactions, enabling the construction of more complex molecules for screening and development. This compound is primarily utilized as a building block in the synthesis of potential drug candidates. Research indicates that benzothiazole derivatives show promise in various therapeutic areas, including as anti-inflammatory agents and H+/K+ ATPase inhibitors for anti-ulcer applications , as well as in the development of compounds with anticancer properties . Furthermore, thiazole-containing structures are being explored for their antimicrobial potential against multi-drug resistant bacteria . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

7-bromo-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3

InChI Key

ACARDGDWICPTSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C(=CC=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 2 Ethylbenzo D Thiazole and Analogous Derivatives

Regioselective Synthesis of Brominated Benzothiazoles

The introduction of a bromine atom onto the benzene (B151609) ring of the benzothiazole (B30560) nucleus requires precise control to ensure the desired regiochemistry. The position of substitution significantly influences the properties of the final molecule. nih.gov Methodologies to achieve this can be broadly categorized into direct halogenation of a pre-formed benzothiazole ring and the cyclization of an already brominated precursor.

Direct Halogenation Approaches for Benzothiazole Nuclei

Direct halogenation of the benzothiazole core is a primary method for introducing bromine onto the aromatic ring. This process is an electrophilic aromatic substitution, where the reactivity and orientation of the incoming electrophile are governed by the electronic properties of the bicyclic system. The fused thiazole (B1198619) ring deactivates the benzene ring towards electrophilic attack, often requiring forcing conditions or the use of potent halogenating agents and catalysts.

Precursor Functionalization and Cyclization Pathways for Benzothiazole Formation

A more controlled and widely employed strategy for synthesizing regioselectively brominated benzothiazoles involves the use of a precursor that already contains the bromine atom at the desired position. The Jacobsen and Hugershoff reactions are classical methods for benzothiazole synthesis, with the latter involving the cyclization of 2-acylaminophenylmercaptans. A more common modern approach is the condensation of a substituted 2-aminobenzenethiol with a carboxylic acid, aldehyde, or other carbonyl-containing compound. nih.govresearchgate.net

For the synthesis of a 7-bromo derivative, the key starting material would be 4-bromo-2-aminobenzenethiol. The synthesis of 2-aminobenzothiazole (B30445) derivatives can be achieved from substituted anilines in the presence of potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.gov By starting with an appropriately substituted aniline (B41778), this method can provide access to the necessary precursors. For instance, the reaction of 3,4-substituted anilines is a known route to 5,6-substituted 2-aminobenzothiazoles. nih.gov Similarly, a bromo-substituted 2-aminobenzenethiol can be condensed with various reagents to form the thiazole ring. This precursor-based approach ensures that the bromine is unequivocally located at the intended position on the benzene ring, circumventing the regioselectivity issues associated with direct halogenation.

Strategic Installation of Alkyl Substituents at the 2-Position

The substituent at the 2-position of the benzothiazole ring is a key modulator of the molecule's properties. Numerous methods have been developed for the introduction of alkyl groups, such as the ethyl moiety in 7-Bromo-2-ethylbenzo[d]thiazole.

Methodologies for Introducing Ethyl Moieties onto the Benzothiazole Ring System

The most prevalent method for installing a 2-alkyl group is the condensation reaction between a 2-aminobenzenethiol and an appropriate carbonyl compound. mdpi.com To synthesize a 2-ethylbenzothiazole, propionaldehyde (B47417) or propanoic acid and its derivatives (like acyl chlorides or esters) are common choices.

The reaction of 2-aminobenzenethiol with aldehydes is a well-established route to 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org This reaction typically proceeds through the formation of a benzothiazoline (B1199338) intermediate via condensation, which is then oxidized to the final benzothiazole. A variety of catalytic systems, including ionic liquids, nanoparticles, and acid catalysts, have been employed to promote this transformation and improve yields. mdpi.com For instance, the condensation of 2-aminobenzenethiol with aliphatic aldehydes has been shown to produce 2-alkyl-benzothiazoles in high yields. mdpi.com

Alternatively, reacting 2-aminobenzenethiol with a carboxylic acid or its derivative is another robust method. This pathway often requires a catalyst and heat to drive the condensation and cyclization. The use of polyphosphoric acid (PPA) or other dehydrating agents is common in these syntheses.

Comparative Analysis of Synthetic Routes for 2-Substituted Benzothiazoles

A multitude of synthetic pathways have been developed for 2-substituted benzothiazoles, each with distinct advantages and limitations regarding catalysts, reaction conditions, and substrate scope. The choice of method often depends on factors like desired yield, environmental impact, and scalability. chemrxiv.orgmdpi.com The condensation of 2-aminobenzenethiol with aldehydes is a particularly well-explored area. mdpi.com

Interactive Table: Comparison of Catalytic Systems for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminobenzenethiol and Aldehydes

Catalyst System Solvent Temperature Reaction Time Yield Range Notes Source
Cu(II)-nano-silica triazine dendrimer Not specified Not specified 15–90 min 87–98% High yields for a wide substrate scope. mdpi.com
H₂O₂/HCl Ethanol Room Temp. 45–60 min 85–94% Easy product isolation, simple setup. mdpi.com
FeCl₃/Montmorillonite K-10 (Ultrasound) Not specified Not specified 0.7–5 h 33–95% Green method; not suitable for aliphatic or nitro-substituted aldehydes. mdpi.com
Phosphonium acidic IL Not specified Not specified Not specified High Environmentally responsible route. mdpi.com
Pyridinium chlorochromate (PCC) on silica (B1680970) gel Dichloromethane Not specified Not specified 85–95% Limited to aliphatic aldehydes in the study. mdpi.com
Iodine (I₂) DMF Not specified Not specified High Efficiently provides 2-substituted benzothiazoles. organic-chemistry.org

Multi-Step Reaction Sequences and One-Pot Syntheses of Substituted Benzothiazoles

The synthesis of complex substituted benzothiazoles can be approached through traditional multi-step sequences or more streamlined one-pot procedures. Multi-step syntheses involve the isolation and purification of intermediates, offering precise control over each transformation. For example, the synthesis of 6-fluorobenzo[d]thiazole-2-carboxylic acid was achieved through a series of reactions starting from 2-amino-5-fluorobenzenethiol. researchgate.net Such a sequence for this compound might involve:

Synthesis of 4-bromo-2-aminobenzenethiol from a suitable precursor.

Condensation with propionyl chloride to form an amide intermediate.

Cyclization of the amide to yield the final product.

In contrast, one-pot syntheses and multi-component reactions have gained significant traction as they improve efficiency, reduce waste, and simplify operations. nih.govnih.gov These methods combine multiple reaction steps in a single vessel without isolating intermediates. A one-pot, three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde can produce 2-substituted benzothiazoles in good yields. organic-chemistry.org Another innovative approach involves a catalyst- and additive-free, three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.gov

A particularly relevant one-pot method for 2-alkyl-substituted benzothiazoles starts from bis-(2-nitrophenyl)-disulfides. chemrxiv.orgacs.orgchemrxiv.org This scalable procedure uses inexpensive and stable starting materials and has been optimized with various reducing agents, yielding products in high yields (78-90%) that can be purified by simple distillation. chemrxiv.orgacs.org Such a strategy could be adapted for a brominated precursor, offering a highly efficient and industrially viable route to compounds like this compound.

Interactive Table: Overview of One-Pot Synthetic Strategies for Substituted Benzothiazoles

Strategy Reactants Catalyst/Conditions Key Features Source
Three-Component Cyclization o-Iodoanilines, Arylacetic acids, Elemental Sulfur (S₈) Copper metal Ligand-free, operationally simple, good functional group tolerance. organic-chemistry.org
Three-Component Reaction 1-Iodo-2-nitroarenes, Sodium sulfide, Aldehyde Copper-catalyzed Good yields. organic-chemistry.org
Three-Component Reaction Aromatic amines, Aliphatic amines, Elemental Sulfur Catalyst- and additive-free; DMSO as oxidant Environmentally friendly, uses readily available materials. nih.gov
Reductive Cyclization Bis-(2-nitrophenyl)-disulfides, Acetic anhydride Sodium dithionite (B78146) or thiosulfate Scalable (up to 350g), high yields (78-90%), uses technical grade materials. chemrxiv.orgacs.org

Catalytic Approaches in Benzothiazole Synthesis and Derivatization

Catalytic methods have become indispensable in the synthesis of benzothiazoles due to their ability to facilitate reactions with high efficiency and control. These approaches often lead to higher yields and cleaner reaction profiles compared to stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions for Benzothiazole Formation and Functionalization

Transition metal catalysts, particularly those based on palladium and copper, are pivotal in the synthesis and functionalization of the benzothiazole scaffold. These catalysts enable a variety of coupling reactions that are essential for constructing the heterocyclic ring and introducing diverse substituents.

One of the most common strategies for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminobenzenethiols with various electrophiles. While this can sometimes be achieved without a metal catalyst, transition metals significantly enhance the reaction's scope and efficiency. For instance, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an effective route to 2-substituted benzothiazoles. nih.gov This approach is applicable to a wide range of nitriles, affording the corresponding products in excellent yields. nih.gov

Palladium catalysts are instrumental in C-H functionalization and intramolecular C-S bond formation reactions. americanelements.comambeed.com A notable method involves the catalytic synthesis of 2-substituted benzothiazoles from thiobenzanilides. This process utilizes a catalytic system often comprising a palladium(II) salt, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide (Bu4NBr), leading to high yields of variously substituted benzothiazoles. americanelements.comambeed.com The direct functionalization of the C-H bond at the 2-position of a pre-formed benzothiazole ring is another powerful strategy. nih.gov

While a direct synthesis of this compound is not extensively documented, its synthesis can be envisioned through the application of established transition metal-catalyzed methods on appropriately substituted precursors, such as 2-amino-6-bromobenzenethiol. The reaction of this precursor with propionaldehyde or a related three-carbon electrophile in the presence of a suitable transition metal catalyst, such as a copper or palladium complex, would be a logical approach.

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of substituted benzothiazoles, which could be adapted for the synthesis of this compound.

Catalyst/ReagentsStarting MaterialsProduct TypeYield (%)Reference
Pd(II), Cu(I), Bu4NBrThiobenzanilides2-Substituted benzothiazolesHigh americanelements.comambeed.com
Cu(OAc)22-Aminobenzenethiols, Nitriles2-Substituted benzothiazolesExcellent nih.gov
Pd/Co-Iodothiobenzanilide derivatives2-Substituted benzothiazolesHigh nih.gov
Copper1-Iodo-2-nitroarenes, Sodium sulfide, Aldehyde2-Substituted 1,3-benzothiazolesGood nih.gov

Principles of Green Chemistry Applied to Benzothiazole Synthesis

The application of green chemistry principles to the synthesis of benzothiazoles is a growing area of research, driven by the need for more sustainable chemical processes. mdpi.comresearchgate.net These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

A key aspect of green chemistry in this context is the use of environmentally benign solvents, with water being a highly desirable option. jocpr.comresearchgate.net The development of water-soluble or water-tolerant catalysts is crucial for this purpose. For example, one-pot syntheses of 2-aminothiazole (B372263) derivatives have been developed using water as a solvent, which significantly reduces the environmental impact compared to traditional organic solvents. jocpr.com

The use of recyclable catalysts is another important tenet of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. mdpi.com For instance, SnP2O7 has been reported as a reusable heterogeneous catalyst for the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes, demonstrating high yields and the ability to be reused multiple times without significant loss of activity. mdpi.com

Furthermore, energy efficiency is addressed through the use of alternative energy sources like microwave irradiation or ultrasound, which can accelerate reaction rates and often lead to higher yields in shorter reaction times compared to conventional heating. mdpi.com

The following table highlights some green chemistry approaches applicable to benzothiazole synthesis.

Green Chemistry PrincipleApproachExampleReference
Use of Safer SolventsReaction in waterOne-pot synthesis of 2-aminothiazole derivatives. jocpr.comresearchgate.net
Use of Renewable FeedstocksNot extensively reported for this specific compound-
Design for Energy EfficiencyMicrowave-assisted synthesisCondensation of 2-aminobenzenethiol and benzaldehydes. mdpi.com
Use of CatalysisReusable heterogeneous catalystSnP2O7 for benzothiazole synthesis. mdpi.com
Atom EconomyOne-pot synthesisThree-component reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.gov

By integrating these catalytic and green chemistry principles, the synthesis of this compound and its analogs can be approached in a manner that is not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 2 Ethylbenzo D Thiazole Analogues

Reactivity Profile of the Bromine Atom at the 7-Position

The bromine atom on the benzene (B151609) moiety of the benzothiazole (B30560) core is a key functional handle for introducing molecular diversity. Its reactivity is influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring, which modulates the electron density of the aromatic system.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. The reaction typically requires the aromatic ring to be electron-deficient, a condition facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com In the case of 7-bromo-2-ethylbenzo[d]thiazole, the benzothiazole system itself acts as an electron-withdrawing entity, activating the aryl bromide for nucleophilic attack.

The mechanism proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is paramount and is enhanced by electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.comresearchgate.net For benzothiazole derivatives, the regioselectivity of the nucleophilic attack is directed by the combined electronic effects of the fused heterocyclic ring and any other substituents present. The reaction generally occurs at positions ortho and/or para to strongly electron-withdrawing groups. researchgate.net In the context of 7-bromobenzothiazoles, the electron-withdrawing character of the thiazole portion makes the attached benzene ring susceptible to SNAr, allowing for the displacement of the bromide ion by a variety of nucleophiles.

The bromine atom at the 7-position serves as an excellent electrophilic partner in transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. scielo.bryoutube.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.com

The synthesis of complex benzothiazole analogues often relies on the Suzuki coupling of bromo-substituted precursors. For instance, studies on related brominated heterocycles demonstrate that catalysts like PdCl2(dppf) can effectively shorten reaction times and improve yields. researchgate.net The choice of catalyst, ligands, base, and solvent system is critical for achieving high efficiency, especially with sterically hindered substrates. nih.gov In some cases, ligand-free Suzuki coupling methodologies have been developed, where the nitrogen atom of the benzothiazole ring itself may participate in the formation of a catalytically active palladacyclic intermediate. nih.gov

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatic Heterocycles

SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventConditionsYieldReference
2-(4-bromophenyl)benzothiazolePhenylboronic acid derivativesPd(PPh3)4 (5)K2CO3Toluene/Ethanol/H2ORefluxHigh researchgate.net
2'-bromo-2-aryl benzothiazoleBoronic acid derivativesPd2(dba)3 (10)Na2CO3Dioxane/H2OReflux, 4hUp to 99% nih.gov
4,7-dibromobenzo[d] researchgate.netnih.govnih.govthiadiazoleThienylboronic acidPd(PPh3)4Na2CO3Toluene/Water-5-9% researchgate.net
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3Dimethoxyethane80 °CGood researchgate.net

The bromine atom at the 7-position exerts a significant electronic influence on the benzothiazole core. Halogens are typically considered inductively electron-withdrawing and mesomerically (resonance) electron-donating. For bromine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic aromatic substitution. nih.gov

However, in the context of the entire this compound molecule, the bromine's primary role is to enhance the electron-deficient character of the benzene ring, complementing the electron-withdrawing nature of the fused thiazole. This has several consequences:

Increased Electrophilicity : The C-Br bond becomes more polarized, making the carbon atom more susceptible to nucleophilic attack, as discussed in the SNAr section.

Modulation of Frontier Molecular Orbitals : The presence of electron-withdrawing groups like bromine and the nitro group has been shown to lower the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels in benzothiazole derivatives. mdpi.com A lower LUMO energy indicates a greater susceptibility of the molecule to accept electrons, thereby increasing its reactivity towards nucleophiles.

Acidity of Ring Protons : The inductive withdrawal of electron density by the bromine atom can increase the acidity of the remaining protons on the benzene ring.

Transformations of the Ethyl Group at the 2-Position

The ethyl group at the 2-position offers a secondary site for chemical modification, distinct from the aromatic core. The carbons of the ethyl group, particularly the α-carbon adjacent to the thiazole ring, possess unique reactivity.

The α-carbon of the 2-ethyl group is analogous to a benzylic position, exhibiting enhanced reactivity due to its proximity to the aromatic thiazole system. This allows for a variety of functional group interconversions. imperial.ac.ukorganic-chemistry.org A common strategy involves initial halogenation at the α-position, for instance, through radical bromination using N-bromosuccinimide (NBS). The resulting α-bromoethyl derivative is a versatile intermediate. nih.gov This activated halide can readily undergo nucleophilic substitution reactions to introduce a range of functional groups, such as amines, azides, cyanides, or hydroxides. nih.govvanderbilt.edu

For example, a synthetic pathway could involve the following steps:

α-Bromination : Reaction of this compound with NBS and a radical initiator to form 7-bromo-2-(1-bromoethyl)benzo[d]thiazole.

Nucleophilic Substitution : The resulting α-bromo compound can be treated with a nucleophile (e.g., sodium azide (B81097) or dimethylamine) to yield the corresponding substituted product. nih.govvanderbilt.edu

The ethyl group can be modified through oxidation and reduction reactions, which are fundamental processes in organic synthesis involving the transfer of electrons. youtube.comlibretexts.orgyoutube.comyoutube.com

Oxidation : The α-carbon of the ethyl group can be oxidized to a carbonyl. The oxidation of a -CH2- group to a ketone is a common transformation. Reagents like chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4) can be used, although milder, more selective reagents are often preferred in complex molecules. imperial.ac.uk For example, oxidation of this compound would yield 1-(7-bromobenzo[d]thiazol-2-yl)ethan-1-one (or 2-acetyl-7-bromobenzothiazole). Further oxidation could potentially lead to the corresponding carboxylic acid, cleaving the terminal methyl group.

Reduction : A simple ethyl group is already in a reduced state and is generally unreactive towards further reduction. However, if the ethyl group is first oxidized or functionalized, reductive transformations become highly relevant. imperial.ac.uk For example, if the ethyl group is oxidized to a 2-acetyl group, this ketone can be reduced back to an alcohol (7-bromo-2-(1-hydroxyethyl)benzo[d]thiazole) using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This alcohol can then be used in further synthetic manipulations.

Intrinsic Electrophilic and Nucleophilic Behavior of the Benzothiazole Heterocycle

The benzothiazole ring system, the core of this compound, is a planar bicyclic structure composed of a benzene ring fused to a 1,3-thiazole ring. wikipedia.orgnih.gov This fusion dictates its electronic properties and reactivity. The thiazole portion of the heterocycle is generally considered to be electron-withdrawing. wikipedia.org This inherent electronic nature makes the benzothiazole nucleus a weak base, with the nitrogen atom being less basic than in analogous imidazole (B134444) compounds. nih.govwikipedia.org

The reactivity of the benzothiazole core is characterized by a distinct susceptibility to both electrophilic and nucleophilic attacks at specific positions. The C2 carbon, located between the nitrogen and sulfur atoms, is a key site of reactivity. mdpi.com This position is susceptible to deprotonation by strong bases, such as organolithium compounds or Hauser bases. wikipedia.org The resulting negative charge is stabilized, forming a carbanion or ylide-like species that can react with various electrophiles. wikipedia.org This C2-H acidity is a cornerstone of many derivatization strategies.

Electrophilic substitution reactions on the benzothiazole ring system are also common. While the thiazole ring itself is electron-poor, the fused benzene ring can undergo electrophilic attack. The regioselectivity of these substitutions is heavily influenced by the substituents already present on the benzene ring. rsc.orgrsc.org For instance, the presence of activating groups can direct incoming electrophiles to specific positions on the carbocyclic portion of the molecule. Theoretical calculations of pi-electron density have indicated that the C5 position is a primary site for electrophilic substitution. wikipedia.org Furthermore, the nitrogen atom in the thiazole ring can act as a nucleophile, reacting with alkylating agents to form quaternary thiazolium salts, which are important intermediates in various synthetic transformations. wikipedia.org

Elucidation of Reaction Mechanisms and Identification of Intermediates in Benzothiazole Derivatization

The synthesis and derivatization of the benzothiazole core, as found in analogues of this compound, proceed through a variety of reaction mechanisms involving distinct intermediates. A predominant and versatile method for constructing the benzothiazole skeleton is the condensation of 2-aminothiophenols with carbonyl-containing compounds like carboxylic acids, aldehydes, or ketones. nih.govekb.egnih.gov

A plausible mechanism for this condensation involves an initial nucleophilic attack by the primary amino group of 2-aminothiophenol (B119425) on the electrophilic carbonyl carbon. ekb.egnih.gov This step forms a Schiff base or imine intermediate when reacting with aldehydes or ketones. mdpi.com Subsequent intramolecular cyclization occurs via the attack of the nucleophilic thiol group onto the imine carbon. mdpi.comekb.eg The final step is typically an oxidation or dehydration of the cyclized intermediate to yield the aromatic benzothiazole ring system. ekb.eg Various catalysts, including acids like p-toluenesulfonic acid or even ammonium (B1175870) chloride, can be used to activate the carbonyl group towards nucleophilic attack. nih.govyoutube.commdpi.com

Reaction Type Reactants Key Intermediates Catalyst/Conditions Reference
Condensation2-Aminothiophenol, BenzaldehydeImine, Cyclized dihydrobenzothiazoleNH₄Cl, MeOH/H₂O, RT nih.govmdpi.com
Condensation2-Aminothiophenol, KetonesImine, Oxidized aldehyde intermediateO₂, Chlorobenzene/DMSO, 140 °C mdpi.com
Condensation2-Aminothiophenol, Carboxylic AcidsN-Aryl imidoyl chloridePPh₃, Et₃N, CCl₄ nih.gov
Cyclocondensation2-Aminothiophenol, α-KetoacidsDisulfide, ImineNa₂S₂O₅ nih.gov

Beyond synthesis, the derivatization of the benzothiazole ring involves several mechanistic pathways. Direct C-H functionalization at the C2 position can be achieved through photocatalysis, which is proposed to proceed via the in-situ formation of key diaryl disulfide intermediates. nih.gov Radical mechanisms have also been proposed for certain synthetic routes. For example, the reaction of o-iodoarylisothiocyanates with methylene (B1212753) active compounds to form 2-substituted benzothiazoles is believed to occur via an SRN1 (substitution radical-nucleophilic unimolecular) mechanism, involving the formation of radical intermediates. nih.gov

Complex, multi-component reactions provide efficient pathways to highly functionalized benzothiazole derivatives. These often proceed through a cascade of reactions, such as a sequence involving a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. mdpi.com Such domino reactions are highly atom-economical and can generate significant molecular complexity in a single step. researchgate.net

The elucidation of these mechanisms often relies on the identification of transient intermediates. In the nucleophile-induced ring contraction of pyrrolo[2,1-c] nih.govresearchgate.netbenzothiazines to pyrrolo[2,1-b] ekb.egresearchgate.netbenzothiazoles, for instance, the key intermediate is a 1-(2-thiophenyl)pyrrole derivative, which is formed in situ through the cleavage of a sulfur-carbon bond before undergoing intramolecular cyclization. beilstein-journals.org

Intermediate Type Reaction Description Reference
ImineCondensation of 2-aminothiophenol with aldehydes/ketonesFormed by nucleophilic attack of the amino group on the carbonyl, prior to cyclization. mdpi.comekb.eg
Diaryl DisulfidePhotocatalytic C2-H SulfanylationFormed in situ as a key intermediate during the photocatalytic process. nih.gov
Radical AnionSRN1 SynthesisProposed intermediate in the reaction of o-iodoarylisothiocyanates. nih.gov
1-(2-thiophenyl)pyrroleRing ContractionFormed after nucleophile-induced S-C bond cleavage of a pyrrolo nih.govresearchgate.netbenzothiazine. beilstein-journals.org
ThioamideMulti-component synthesisFormed from aniline (B41778) and sulfur, which undergoes oxidative cyclization. nih.gov

Understanding these diverse mechanistic pathways and the key intermediates involved is crucial for the rational design and synthesis of novel this compound analogues with specific structural and electronic properties.

Applications in Advanced Chemical Synthesis and Materials Science Research

7-Bromo-2-ethylbenzo[d]thiazole as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of the bromo and ethyl groups on the benzothiazole (B30560) scaffold makes this compound a highly valuable building block in the synthesis of more complex molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents. This capability is crucial for constructing intricate molecular frameworks with tailored electronic and steric properties.

The ethyl group at the 2-position influences the solubility and conformational properties of the resulting molecules. This can be particularly advantageous in the design of molecules for biological applications or for solution-processable materials. The benzothiazole core itself is a privileged scaffold in medicinal chemistry and materials science, known for its electronic properties and ability to engage in various non-covalent interactions.

Researchers have utilized this compound and its derivatives to construct a wide array of complex structures. For instance, the bromine atom can be readily displaced by nucleophiles or transformed into other functional groups, providing a gateway to a multitude of derivatives. This versatility allows for the systematic modification of the molecular structure to fine-tune its properties for specific applications, ranging from pharmaceuticals to organic electronics.

Contributions to the Development of Novel Synthetic Methodologies

The reactivity of the C-H bonds in benzothiazole derivatives has been a subject of interest for developing new synthetic methodologies. Specifically, the C-H bond at the 2-position of the benzothiazole ring is known to be acidic and can participate in palladium-catalyzed C-H functionalization reactions. acs.org This has led to the development of methods for the direct introduction of various functional groups at this position, bypassing the need for pre-functionalized starting materials.

For example, palladium-catalyzed decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides has been reported to selectively occur at the C(2)-position of benzothiazole substrates. acs.orgacs.org This type of reaction showcases the utility of the inherent reactivity of the benzothiazole core in developing more efficient and atom-economical synthetic routes. While these studies may not have used this compound directly, the principles are applicable to its derivatives, highlighting the potential for developing novel synthetic strategies based on this scaffold.

Furthermore, the development of one-pot, multi-component reactions for the synthesis of thiazole (B1198619) derivatives under environmentally benign conditions is an active area of research. bepls.com These methods often aim to reduce reaction times, simplify purification processes, and use greener solvents. bepls.commdpi.com The principles derived from these studies can be applied to the synthesis of functionalized benzothiazoles, including derivatives of this compound.

Role in Catalysis Research

The benzothiazole moiety is a key component in the design of ligands for organometallic catalysis. Its nitrogen and sulfur atoms can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Design and Synthesis of Ligands for Organometallic Catalysis Derived from Benzothiazoles

Benzothiazole derivatives are utilized in the synthesis of ligands for a variety of catalytic applications. researchgate.netresearchgate.net The ability to modify the benzothiazole core at different positions allows for the fine-tuning of the ligand's electronic and steric properties, which in turn affects the performance of the metal catalyst. For instance, the introduction of substituents on the benzene (B151609) ring of the benzothiazole can modulate the electron-donating or -withdrawing nature of the ligand.

The synthesis of such ligands often involves the functionalization of the benzothiazole core, for which this compound can serve as a valuable precursor. The bromine atom can be used to introduce phosphine (B1218219) groups, N-heterocyclic carbene (NHC) precursors, or other coordinating moieties. The ethyl group can provide steric bulk, influencing the coordination geometry around the metal center and potentially enhancing catalytic selectivity.

Computational and Experimental Investigations of Catalytic Mechanisms involving Benzothiazole-derived Ligands

Understanding the mechanism of catalytic reactions is crucial for the design of more efficient catalysts. researchgate.netprinceton.edu Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms involving metal complexes with benzothiazole-derived ligands. researchgate.netmdpi.com These studies can provide insights into the energies of intermediates and transition states, helping to identify the rate-determining step and the factors that control selectivity. researchgate.net

Experimental studies, including kinetic analysis and the characterization of reaction intermediates, complement computational investigations. researchgate.net For example, studies on the mechanism of palladium-catalyzed reactions involving benzothiazole substrates have revealed the importance of the ligand in facilitating key catalytic steps. acs.org The combination of computational and experimental approaches provides a comprehensive understanding of the catalytic cycle and guides the development of improved catalytic systems based on benzothiazole ligands. princeton.edu

Exploration in Advanced Materials Science

The unique electronic and photophysical properties of the benzothiazole scaffold have led to its exploration in the development of advanced materials, particularly in the field of organic electronics and optoelectronics.

Development of Organic Electronic Materials and Optoelectronic Applications (e.g., luminescent reagents)

Benzothiazole derivatives are known for their strong electron-withdrawing character, making them excellent building blocks for the construction of donor-acceptor type organic materials. researchgate.net These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net The incorporation of the benzothiazole unit into a polymer or small molecule can enhance its electron-accepting properties and influence its photophysical characteristics, such as absorption and emission wavelengths.

The bromine atom in this compound provides a convenient point for polymerization or for the attachment of other functional units to create complex architectures for materials applications. The ethyl group can improve the solubility and processability of the resulting materials, which is a critical factor for device fabrication. The development of luminescent reagents based on benzothiazole derivatives is also an active area of research, with potential applications in sensing and bioimaging.

Integration into Polymer Chemistry and Functional Material Platforms

Following a comprehensive search of scientific literature and research databases, no specific studies or published research were identified detailing the integration of This compound into polymer chemistry or its use in the development of functional material platforms.

The investigation for applications of this specific compound as a monomer in polymerization reactions, or as a building block for advanced materials, did not yield any relevant data. Consequently, there are no detailed research findings, synthesis protocols, or characterizations of polymers or functional materials that incorporate the this compound moiety to report at this time.

Interactive data tables and detailed research findings are therefore not available for this specific subtopic, as the foundational research does not appear to be present in the public domain.

Q & A

Q. What are the key synthetic methodologies for preparing 7-Bromo-2-ethylbenzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of brominated thiazoles often involves cyclization or substitution reactions. For example, bromination of 2-ethylbenzo[d]thiazole precursors using CuBr and n-butyl nitrite in acetonitrile (reflux at 333 K) achieves moderate yields (53%) . Alternative routes include condensation reactions with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid in ethanol, reflux for 4 hours), as seen in triazole-thiazole hybrid syntheses . Table 1 : Optimization parameters for brominated thiazole synthesis:
ParameterExample ConditionsReference
CatalystCuBr
SolventAcetonitrile
Temperature333 K (reflux)
Reaction Time15 minutes
Purification MethodSilica gel chromatography

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural validation requires multi-technique approaches:
  • X-ray crystallography resolves bond angles (e.g., dihedral angles between thiazole and aryl rings, ~36.7°) and intermolecular interactions (π-π stacking, C-H⋯S contacts) .
  • NMR/IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹ in IR; aromatic proton shifts at δ 7.4–8.2 ppm in ¹H NMR) .
  • Elemental analysis confirms purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, HOMO-LUMO analysis) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal electronic properties critical for reactivity. For thiazole derivatives, HOMO localization on the thiazole ring and LUMO on the bromine-substituted aryl group suggests preferential nucleophilic attack at the bromine site . Example parameters:
  • HOMO-LUMO gap : Narrow gaps (~3.5 eV) correlate with higher reactivity in Suzuki-Miyaura couplings .
  • Charge distribution : Bromine's electron-withdrawing effect enhances electrophilicity, facilitating palladium-catalyzed substitutions .

Q. What experimental strategies address contradictions in reported biological activities of thiazole derivatives (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., substituent electronegativity, ring planarity). To resolve these:
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing ethyl with fluorophenyl groups) and assess bioactivity .
  • Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to compare derivatives .
  • Targeted docking studies : Molecular docking with enzymes (e.g., Candida CYP51 for antifungals) identifies binding affinities and selectivity .

Q. How does crystal packing influence the stability and solubility of this compound?

  • Methodological Answer : Intermolecular interactions (e.g., π-π stacking, halogen bonding) in the solid state impact physicochemical properties. For example:
  • Stability : Strong S⋯Br interactions (3.54 Å) enhance thermal stability (m.p. 327–328 K) .
  • Solubility : Hydrophobic packing in brominated thiazoles reduces aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity for brominated thiazoles, while others show limited efficacy?

  • Methodological Answer : Variations in fungal strains and assay conditions account for discrepancies. For robust comparisons:
  • Standardize strains : Use ATCC-reference strains (e.g., Candida albicans SC5314) .
  • Control for efflux pumps : Include inhibitors like cyclosporine A to isolate intrinsic activity .
  • Synergistic studies : Test combinations with fluconazole to identify adjuvant potential .

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